6-hydroxy-1,3-dimethyl-5-(phenylcarbonyl)pyrimidine-2,4(1H,3H)-dione

Metal chelation Anticancer probe design Enamine synthesis

Researchers requiring a trisubstituted pyrimidine-2,4-dione with a reactive enolizable C6-OH handle often face limited access to the 5-benzoyl variant. This compound fills that gap with a distinct H-bond donor/acceptor profile (1 HBD, 4 HBA; tPSA 77.9 Ų) absent in C6-oxo or C6-unsubstituted analogs. • Bidentate metal chelation (Cu²⁺, Fe³⁺) via C6-OH/C5-benzoyl motif enables enamine ligand synthesis. • N1,N3-dimethylation blocks tautomerism, increases lipophilicity (XLogP3 1.4) vs. NH analogs. • Benchmark for C- vs. O-acylation selectivity studies in heterocyclic enolate systems. Supplied as custom synthesis product with full analytical characterization.

Molecular Formula C13H12N2O4
Molecular Weight 260.24 g/mol
Cat. No. B11705612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-1,3-dimethyl-5-(phenylcarbonyl)pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC13H12N2O4
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2)O
InChIInChI=1S/C13H12N2O4/c1-14-11(17)9(12(18)15(2)13(14)19)10(16)8-6-4-3-5-7-8/h3-7,17H,1-2H3
InChIKeyURMZQZMLUFUHBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-1,3-dimethyl-5-(phenylcarbonyl)pyrimidine-2,4(1H,3H)-dione – A 5-Benzoyl-6-Hydroxy Pyrimidinedione Scaffold for MedChem and Chelation-Driven Discovery


6-Hydroxy-1,3-dimethyl-5-(phenylcarbonyl)pyrimidine-2,4(1H,3H)-dione (CID 910752; also termed 5-benzoyl-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione) is a trisubstituted pyrimidine-2,4-dione bearing N1,N3-dimethyl, C5-benzoyl, and C6-hydroxy groups [1]. It occupies a structural niche between 5-benzoyl-1,3-dimethylbarbituric acid (C6-oxo) and 5-benzoyl-1,3-dimethyluracil (C6-unsubstituted), offering a distinct hydrogen-bond donor/acceptor profile (1 HBD, 4 HBA; tPSA 77.9 Ų) and a reactive enolizable C6-OH group that enables downstream derivatization into metal-chelating enamines and Schiff bases [1][2].

Why 6-Hydroxy-1,3-dimethyl-5-(phenylcarbonyl)pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by a Generic 5-Benzoylpyrimidinedione or Barbituric Acid Analog


Three structural features collude to prevent straightforward substitution by in-class analogs. First, the C6-OH group introduces an enolizable α-hydroxyketone motif capable of bidentate metal chelation (Cu²⁺, Fe³⁺) and enamine formation; this is absent in the corresponding C6-oxo (barbituric acid) and C6-unsubstituted (uracil) analogs, which lack both the chelating locus and the reactive handle for condensation with diamines [1]. Second, the combination of the electron-withdrawing 5-benzoyl and the electron-donating 6-hydroxy groups alters the pKa of the enolic proton and the redox behaviour of the pyrimidine ring relative to compounds bearing only one of these substituents [2]. Third, the N1,N3-dimethylation blocks lactam-lactim tautomerism at the 2,4-positions and increases lipophilicity (XLogP3 1.4) compared to the NH analogs, affecting both solubility and passive membrane permeability in ways that a non-methylated or mono-methylated derivative cannot replicate [2].

Quantitative Differentiation Evidence for 6-Hydroxy-1,3-dimethyl-5-(phenylcarbonyl)pyrimidine-2,4(1H,3H)-dione Against Closest Analogs


C6-Hydroxy vs. C6-Oxo: Bidentate Metal-Chelation Capability Evidenced by UV Spectral Shift with Cu²⁺ and Fe³⁺

The target compound (reported as precursor 10c) possesses a 6-OH group that, upon condensation with diamines, yields salicylidenamine-type enamines capable of chelating Cu²⁺ and Fe³⁺ ions. UV spectral studies of the derived enamines (compounds 2, 5, 6, 8) in CH₃CN at 10⁻⁴ M with 1:2 metal salt mixtures showed discrete changes in λmax and absorbance, confirming metal coordination. The analogous 5-benzoyl-1,3-dimethylbarbituric acid (C6-oxo) cannot form the same enamine chelation motif because it lacks the requisite enolizable 6-OH group, and instead undergoes different condensation pathways [1][2].

Metal chelation Anticancer probe design Enamine synthesis

Physicochemical Differentiation: Hydrogen Bond Donor Count and Topological Polar Surface Area vs. 5-Benzoyl-1,3-dimethyluracil (CAS 75029-44-6)

The target compound carries one hydrogen bond donor (6-OH), whereas 5-benzoyl-1,3-dimethyluracil (CAS 75029-44-6, the C6-unsubstituted analog) has zero HBD. This difference shifts topological polar surface area from 77.9 Ų (target) to 61.1 Ų (comparator), a 27.5% increase that predicts reduced passive membrane permeability according to Veber's rules. The additional HBD also alters solubility and crystal packing, with the target compound expected to exhibit higher aqueous solubility than the more lipophilic uracil analog (XLogP3 1.4 vs. predicted ~1.8 for the comparator) [1][2].

Drug-likeness Permeability prediction MedChem triage

Enamine-Derived Anticancer Activity: GI₅₀ Benchmarked Against 5-Fluorouracil in the NCI 60-Cell Panel

The enamine derivative compound 6, synthesized directly from the cinnamoyl-substituted analog 10b (sharing the core 6-hydroxy-1,3-dimethylpyrimidine-2,4-dione scaffold with the target compound), achieved a mean GI₅₀ of 1.65 × 10⁻⁵ M across all 59 human tumor cell lines in the NCI-60 panel, statistically equivalent to the clinical benchmark 5-fluorouracil (mean GI₅₀ = 1.77 × 10⁻⁵ M). Compound 6 exhibited 71% growth inhibition in the SR leukemia cell line and 70% inhibition in HOP-62 non-small cell lung cancer cells at 10⁻⁵ M, with a mean percent growth inhibition of 73.41—the highest among the four compounds tested (2, 5, 6, 8). Although the target compound itself was not directly screened, it serves as the essential benzoyl-bearing precursor for analogous enamines (compounds 3, 7, 9) that are structurally poised to recapitulate this activity [1].

Anticancer drug discovery NCI-60 screening Enamine pharmacophore

Synthetic Tractability: Microwave-Assisted Direct C5-Benzoylation of 1,3-Dimethylbarbituric Acid to Yield the Target Scaffold

The target compound (10c) is prepared by microwave-assisted benzoylation of 1,3-dimethylpyrimidine-2,4,6-trione (1,3-dimethylbarbituric acid) with benzoyl chloride, as reported by Singh et al. (2008) [1]. This contrasts with the synthesis of the non-hydroxylated analog 5-benzoyl-1,3-dimethyluracil (CAS 75029-44-6), which requires a fundamentally different approach—typically condensation of benzoylacetone with N,N'-dimethylurea or multistep routes from uracil. The barbituric acid starting material for the target compound is commercially available at low cost, and the one-step microwave benzoylation proceeds with regioselective C5-acylation due to the enolate directing effect of the 6-oxo group (which tautomerizes to the 6-hydroxy form in the product). In comparison, direct C5-benzoylation of 1,3-dimethyluracil (lacking the 6-oxo/OH directing group) generally requires lithiation or halogen-metal exchange conditions with narrower functional group tolerance [1][2].

Synthetic methodology C-Acylation Pyrimidine functionalization

Procurement-Driven Application Scenarios for 6-Hydroxy-1,3-dimethyl-5-(phenylcarbonyl)pyrimidine-2,4(1H,3H)-dione


Medicinal Chemistry: Synthesis of Metal-Chelating Enamine Libraries for Anticancer Lead Discovery

The target compound serves as the 5-benzoyl variant in a three-membered 5-acyl-6-hydroxy-pyrimidinedione panel (formyl, cinnamoyl, benzoyl) that can be condensed with aromatic and aliphatic diamines to generate enamine libraries with documented NCI-60 activity. Procurement of all three acyl variants enables direct SAR comparison; the benzoyl analog (target) provides the highest steric bulk and π-stacking potential, which is predicted to differentially affect target binding relative to the formyl and cinnamoyl congeners [1].

Bioinorganic Chemistry: Modular Ligand Platform for Cu(II) and Fe(III) Sequestration Studies

Upon condensation with phenylene diamine or ethylene diamine, the target compound yields salicylidenamine-type tetradentate ligands that bind Cu²⁺ and Fe³⁺ with detectable UV spectral shifts. This scaffold is suitable for structure-activity relationship studies of metal-chelating anticancer agents targeting ribonucleotide reductase (Fe-dependent) or HIV integrase (metal-dependent), where systematic variation of the 5-acyl group (target = benzoyl) tunes both chelation affinity and cellular permeability [1].

Physicochemical Property Screening: A Tool Compound for HBD/tPSA-Permeability Correlation Studies

With exactly one hydrogen bond donor (6-OH) and a tPSA of 77.9 Ų, the target compound occupies a borderline region of oral druggability space. When co-screened with its zero-HBD analog (5-benzoyl-1,3-dimethyluracil, tPSA 61.1 Ų) and its three-HBD analog (5-benzoyl-6-hydroxyuracil, estimated HBD ≥ 2), this compound enables quantitative dissection of the contribution of a single hydroxyl group to permeability, solubility, and metabolic stability in pyrimidinedione series [1][2].

Synthetic Methodology Development: Exploration of Microwave-Assisted C-Acylation Regioselectivity

The target compound's preparation via microwave benzoylation of 1,3-dimethylbarbituric acid represents a model reaction for studying C- vs. O-acylation selectivity in heterocyclic enolate systems. The exclusive C5-acylation outcome (no O-benzoylation at C6-OH observed) provides a benchmark for computational mechanistic studies and for extending the methodology to substituted benzoyl chlorides and heteroaroyl donors [1][3].

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